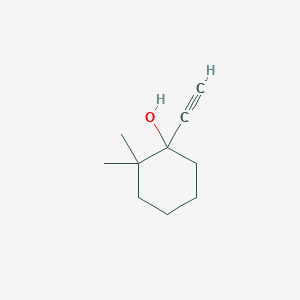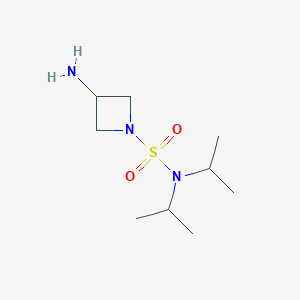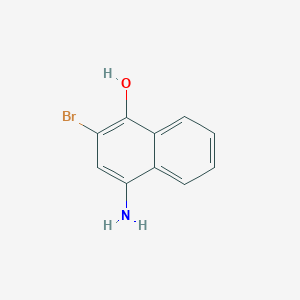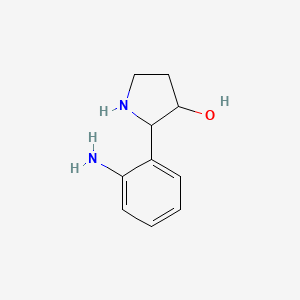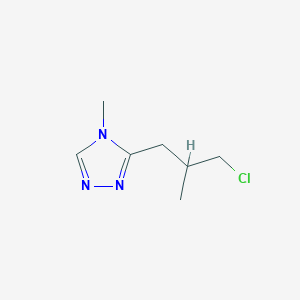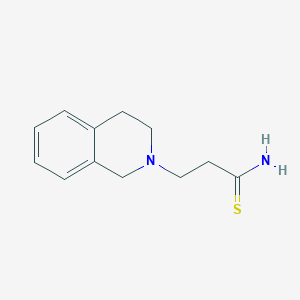
3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic compounds with significant pharmacological properties .
Méthodes De Préparation
The synthesis of 3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction, which allows for the efficient construction of the compound by combining multiple reactants in a single reaction vessel . This method improves atom economy and selectivity, making it a preferred approach in organic synthesis . Industrial production methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies, which enable the direct coupling of the tetrahydroisoquinoline core with various nucleophiles .
Analyse Des Réactions Chimiques
3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH₄) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to act as an antineuroinflammatory agent . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of drugs targeting various diseases .
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanethioamide can be compared with other similar compounds, such as 3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propanenitrile and 3-(1,2,3,4-Tetrahydroisoquinolin-2-YL)propan-1-amine . These compounds share the tetrahydroisoquinoline core but differ in their functional groups, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide |
InChI |
InChI=1S/C12H16N2S/c13-12(15)6-8-14-7-5-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H2,13,15) |
Clé InChI |
SWUHOZJWHUEJOW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


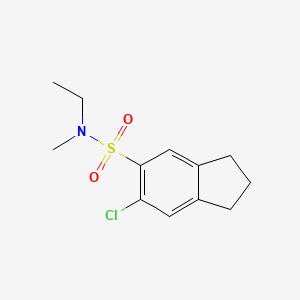

![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)

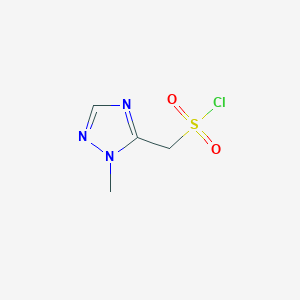
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
